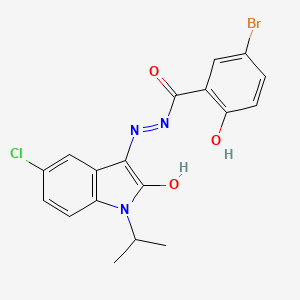
(E)-5-bromo-N'-(5-chloro-1-isopropyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5-bromo-N'-(5-chloro-1-isopropyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide is a useful research compound. Its molecular formula is C18H15BrClN3O3 and its molecular weight is 436.69. The purity is usually 95%.
BenchChem offers high-quality (E)-5-bromo-N'-(5-chloro-1-isopropyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-5-bromo-N'-(5-chloro-1-isopropyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Apoptosis Induction
A study by Sirisoma et al. (2009) identified a series of substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides as potent inducers of apoptosis. These compounds were discovered using a cell- and caspase-based high-throughput screening assay, with specific derivatives demonstrating significant increases in potency as apoptosis inducers in various cancer cell lines, including human colorectal carcinoma HCT116 cells. This discovery highlights the potential of such compounds in cancer research, specifically in developing treatments that target and induce programmed cell death in cancer cells Sirisoma et al., 2009.
Antioxidant Properties
Çavuş et al. (2020) synthesized and characterized novel carbohydrazones derived from 5-substituted isatin, including the evaluation of their antioxidant properties. The study utilized quantum-chemical calculations to investigate the relationship between electronic properties and antioxidant capabilities, revealing that specific derivatives exhibited significant antioxidant activities. This suggests the compound's utility in contexts where oxidative stress is a contributing factor to disease pathogenesis Çavuş et al., 2020.
Antimicrobial Activity
Abdel‐Aziz et al. (2009) explored the synthesis and antimicrobial evaluation of novel 2-substituted-3-methylbenzofuran derivatives. While this study does not directly reference the specific compound , it showcases the general approach towards leveraging chemical derivatives of similar structure for antimicrobial applications. The research underscores the potential for developing new antimicrobial agents from chemically modified benzohydrazides and related structures Abdel‐Aziz et al., 2009.
Urease Inhibition
Arshad et al. (2017) synthesized two new isatin derivatives and evaluated their urease inhibition assay, demonstrating that these compounds effectively inhibited the enzymatic activity of Bacillus pasteurii urease. This finding indicates the compound's potential applications in treating diseases caused by urease-producing pathogens or conditions exacerbated by excessive urease activity Arshad et al., 2017.
Palladium(II) Complex Catalytic Activities
Research by Huynh et al. (2006) on palladium(II) complexes of a sterically bulky, benzannulated N-heterocyclic carbene demonstrated unusual intramolecular interactions and catalytic activities. While not directly referencing the specific compound, this study illustrates the broader context of using complex chemical structures, including benzohydrazide derivatives, in catalysis research, potentially leading to advancements in chemical synthesis and material science Huynh et al., 2006.
Propriétés
IUPAC Name |
5-bromo-N-(5-chloro-2-hydroxy-1-propan-2-ylindol-3-yl)imino-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrClN3O3/c1-9(2)23-14-5-4-11(20)8-12(14)16(18(23)26)21-22-17(25)13-7-10(19)3-6-15(13)24/h3-9,24,26H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYQMRJEYAHEHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)Cl)C(=C1O)N=NC(=O)C3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-morpholinopropyl)oxalamide](/img/structure/B2708113.png)
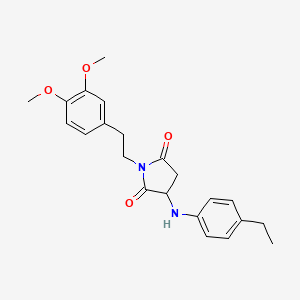
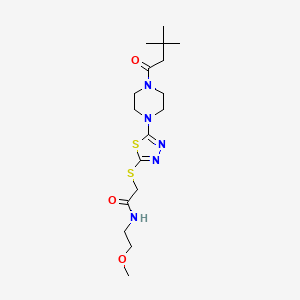
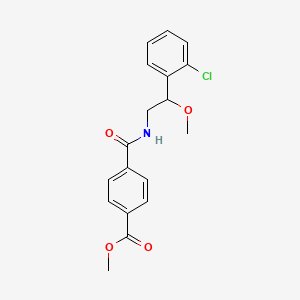
![N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2708118.png)

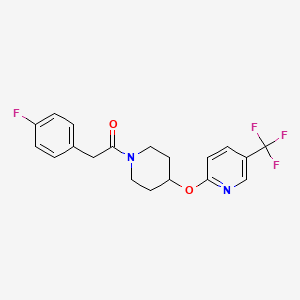

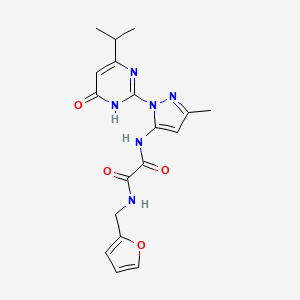
![N-(6-fluorobenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2708128.png)
![N-(3,5-dimethylphenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2708131.png)
![(2E)-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2708132.png)

![N-(4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2708136.png)